molecular formula C17H8Br2O B1345208 3,9-Dibromobenzanthrone CAS No. 81-98-1

3,9-Dibromobenzanthrone

Cat. No.: B1345208
CAS No.: 81-98-1
M. Wt: 388.1 g/mol
InChI Key: XBZKJGBIPSQKAU-UHFFFAOYSA-N
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Description

3,9-Dibromobenzanthrone is a chemical compound with the molecular formula C17H8Br2O. It is a derivative of benzanthrone, characterized by the presence of two bromine atoms at the 3 and 9 positions of the benzanthrone structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,9-Dibromobenzanthrone can be synthesized through the bromination of benzanthrone. The reaction typically involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3 and 9 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,9-Dibromobenzanthrone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: It can undergo condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzanthrone derivatives, while oxidation and reduction can lead to different oxidation states and functionalized products.

Scientific Research Applications

3,9-Dibromobenzanthrone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and dyes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3,9-dibromobenzanthrone involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the benzanthrone core structure play a crucial role in its reactivity and interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Bromobenzanthrone: A mono-brominated derivative with different reactivity and applications.

    9-Bromobenzanthrone: Another mono-brominated derivative with unique properties.

    3,9-Dichlorobenzanthrone: A chlorinated analogue with distinct chemical behavior.

Uniqueness: 3,9-Dibromobenzanthrone is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and properties. This dual bromination enhances its potential for various substitution reactions and increases its versatility in synthetic applications compared to its mono-brominated counterparts.

Properties

IUPAC Name

3,9-dibromobenzo[b]phenalen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Br2O/c18-9-4-5-10-11-6-7-15(19)12-2-1-3-13(16(11)12)17(20)14(10)8-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZKJGBIPSQKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C4=C3C=CC(=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058861
Record name 7H-Benz[de]anthracen-7-one, 3,9-dibromo-
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Molecular Weight

388.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-98-1
Record name 3,9-Dibromo-7H-benz[de]anthracen-7-one
Source CAS Common Chemistry
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Record name 7H-Benz(de)anthracen-7-one, 3,9-dibromo-
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Record name 3,9-Dibromobenzanthrone
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Record name 7H-Benz[de]anthracen-7-one, 3,9-dibromo-
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Record name 7H-Benz[de]anthracen-7-one, 3,9-dibromo-
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Record name 3,9-dibromo-7H-benz[de]anthracen-7-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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